DDP-225 free base anhydrous

概要

説明

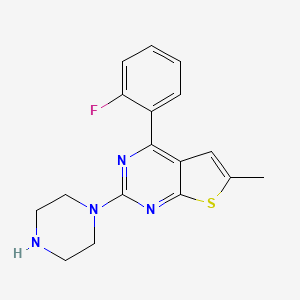

- DDP-225 遊離塩基 無水物は、化学式C₁₇H₁₇FN₄S を持つ小分子です。 これは、研究用化合物に分類され、現在、薬物データベースに完全に注釈が付けられていません .

- この化合物の IUPAC 名は1-[4-(2-フルオロフェニル)-6-メチルチエノ[2,3-d]ピリミジン-2-イル]ピペラジン です .

- その背景や具体的な用途に関する詳細な情報は限られていますが、科学研究や産業における潜在的な重要性を認識することが重要です。

準備方法

- 残念ながら、DDP-225 遊離塩基 無水物の具体的な合成経路と反応条件は、文献では容易に手に入りません。

- 工業的な製造方法は明らかにされていません。これは、さらなる研究開発の必要性を強調しています。

化学反応の分析

- この化合物は、酸化、還元、置換など、さまざまな化学反応を起こすと考えられます。具体的なデータがないため、正確な詳細を提供することはできません。

- これらの反応に用いられる一般的な試薬や条件は、まだ報告されていません。

- これらの反応から生成される主な生成物も不明です。

科学研究における用途

- 包括的な情報が不足しているにもかかわらず、DDP-225 遊離塩基 無水物は、以下のような用途で利用できる可能性があります。

- 医薬品化学: 薬物候補としての可能性を調査する。

- 生物学: 細胞プロセスに対する影響を研究する。

- 産業: 材料科学やその他の用途における利用を探求する。

科学的研究の応用

Medicinal Chemistry

DDP-225's primary application lies in its potential as a therapeutic agent in treating mood disorders and anxiety. Its mechanism involves:

- Noradrenaline Reuptake Inhibition : By inhibiting the reuptake of noradrenaline, DDP-225 increases its availability in the synaptic cleft, which can enhance mood and cognitive functions. This action is crucial for developing antidepressants that target noradrenergic pathways .

- Serotonin Receptor Antagonism : The compound also acts as an antagonist at serotonin type 3 receptors (5-HT3), which may provide additional therapeutic benefits in managing anxiety and gastrointestinal symptoms associated with stress .

Case Studies in Depression and Anxiety Treatment

Preclinical studies have indicated that DDP-225 demonstrates efficacy in reducing symptoms of depression and anxiety in animal models. For instance, studies have shown that compounds with similar mechanisms can significantly improve behavioral outcomes in rodent models of depression . Further clinical trials are necessary to establish its effectiveness and safety profile in humans.

Gastrointestinal Disorders

DDP-225 has been investigated for its potential to treat gastrointestinal (GI) disorders, particularly irritable bowel syndrome with diarrhea (IBS-D). The dual action of noradrenaline reuptake inhibition and serotonin antagonism could effectively address multiple symptoms associated with IBS-D:

- Modulation of GI Motility : By influencing neurotransmitter levels, DDP-225 may help regulate gut motility, providing relief from diarrhea .

Research Findings

In preclinical settings, DDP-225 has shown promise in modulating gastrointestinal pathways, suggesting a potential role in treating functional GI diseases. Its ability to target both noradrenergic and serotonergic systems offers a novel approach to managing IBS-D symptoms .

Neuroscience Research

The compound's unique pharmacological profile makes it a candidate for exploring cognitive enhancement and neuroprotection:

- Cognitive Dysfunction : Research indicates that compounds targeting noradrenaline systems can improve attentional deficits associated with psychiatric disorders. DDP-225's mechanism may offer insights into developing treatments for cognitive dysfunctions .

Experimental Studies

Studies focusing on the cognitive effects of similar compounds have shown improvements in memory and attention tasks in animal models. These findings highlight the need for further investigation into DDP-225's potential applications in cognitive enhancement therapies .

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps typical for thienopyrimidine derivatives. While specific synthetic routes are not extensively documented, it is common for such compounds to be synthesized through multi-step organic reactions involving key intermediates:

| Step | Reaction Type | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic substitution | Thienopyrimidine core |

| 2 | Alkylation | Piperazine moiety |

| 3 | Fluorination | Fluorophenyl group |

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.

作用機序

- 残念ながら、DDP-225 が効果を発揮する正確なメカニズムは明らかにされていません。

- 関与する分子標的と経路を特定するためには、さらなる研究が必要です。

類似の化合物との比較

- DDP-225 の独自性は、チエノ[2,3-d]ピリミジンコア、フルオロフェニル基、ピペラジン部分を組み合わせた特定の化学構造にあります。

- 類似の化合物は明示的にリストされていません。これは、比較研究の必要性を強調しています。

類似化合物との比較

- DDP-225’s uniqueness lies in its specific chemical structure, combining a thieno[2,3-d]pyrimidine core with a fluorophenyl group and a piperazine moiety.

- Similar compounds are not explicitly listed, emphasizing the need for comparative studies.

生物活性

DDP-225 free base anhydrous, also known as MCI-225, is a thienopyrimidine analog with significant pharmacological properties. Its chemical formula is C17H17FN4S, and it is primarily recognized for its role as a selective noradrenaline reuptake inhibitor (NRI) and serotonin receptor antagonist. This article explores the biological activity of DDP-225, including its mechanisms of action, therapeutic applications, and relevant research findings.

Selective Noradrenaline Reuptake Inhibition

DDP-225 enhances noradrenaline levels in the synaptic cleft by inhibiting its reuptake. This mechanism is crucial for improving mood and cognitive functions, making it a potential treatment for depression and anxiety disorders .

Serotonin Receptor Antagonism

In addition to its NRI properties, DDP-225 acts as an antagonist at serotonin type 3 receptors (5-HT3). This dual action allows DDP-225 to target multiple neurotransmitter systems involved in mood regulation and gastrointestinal function, indicating its potential utility in treating conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .

Pharmacological Profile

The pharmacological profile of DDP-225 includes:

| Property | Details |

|---|---|

| Chemical Structure | Thienopyrimidine core |

| Primary Action | Noradrenaline reuptake inhibition |

| Secondary Action | Serotonin 5-HT3 receptor antagonism |

| Potential Applications | Treatment of depression, anxiety, IBS |

| Administration Route | Oral |

Preclinical Studies

Preclinical studies have demonstrated that DDP-225 can modulate gastrointestinal pathways effectively. Research indicates that the compound may alleviate symptoms associated with IBS by balancing neurotransmitter levels that influence gut motility and sensitivity .

Case Study: Efficacy in IBS-D

A notable preclinical study investigated the efficacy of DDP-225 in a model of IBS-D (Irritable Bowel Syndrome with Diarrhea). The study reported:

- Reduction in Symptoms : Significant decrease in abdominal pain and frequency of diarrhea.

- Mechanism Insights : Enhanced noradrenaline levels correlated with improved gut motility and reduced visceral hypersensitivity.

Safety Profile and Adverse Effects

While DDP-225 shows promise, understanding its safety profile is crucial. Adverse effects reported in various studies include:

- Common Side Effects : Nausea, headache, and dizziness.

- Serious Adverse Events : Rare instances of serotonin syndrome when used with other serotonergic agents.

特性

IUPAC Name |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIVKIGLBDRWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159615 | |

| Record name | Mci 225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99487-25-9, 135991-48-9 | |

| Record name | DDP-225 free base anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mci 225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mci 225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDP-225 FREE BASE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。